

Role of sodium o-cresolate as a synthetic intermediate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium o-cresolate**

Cat. No.: **B1260490**

[Get Quote](#)

An In-depth Technical Guide on the Role of **Sodium o-Cresolate** as a Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium o-cresolate, the sodium salt of o-cresol (2-methylphenol), is a pivotal synthetic intermediate in the chemical industry.^[1] With the chemical formula C₇H₇ONa, it serves as a highly reactive nucleophile, primarily due to the enhanced electron-donating character of the phenoxide oxygen.^{[1][2]} This reactivity makes it a cornerstone precursor for the synthesis of a range of commercially significant molecules, particularly in the agrochemical and pharmaceutical sectors.

Industrially, **sodium o-cresolate** is typically produced *in situ* via the straightforward acid-base neutralization of o-cresol with sodium hydroxide.^[2] This guide provides a technical overview of its primary applications, detailing the reaction mechanisms, experimental protocols, and quantitative data associated with its key synthetic transformations.

Core Reactivity and Major Synthetic Pathways

The primary utility of **sodium o-cresolate** stems from the nucleophilicity of the phenoxide ion. This allows it to readily participate in substitution and addition reactions. The two most significant industrial applications are the Williamson ether synthesis for producing phenoxy herbicides and the Kolbe-Schmitt reaction for synthesizing hydroxybenzoic acids.

Below is a diagram illustrating the central role of **sodium o-cresolate** in these key synthetic routes.

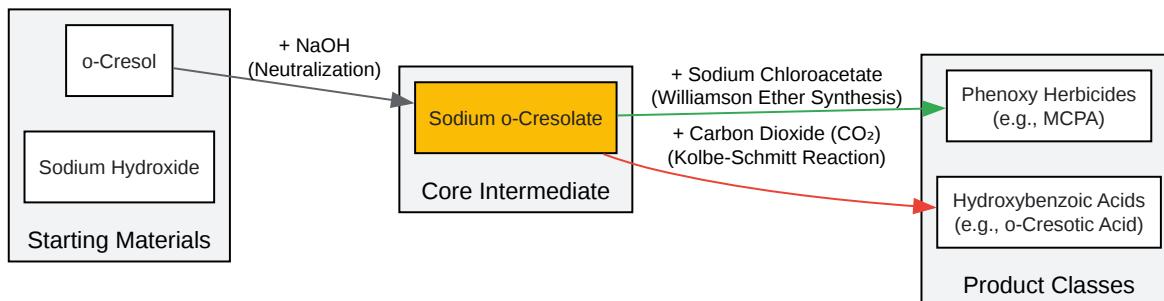


Figure 1. Key Synthetic Pathways from Sodium o-Cresolate

[Click to download full resolution via product page](#)

Figure 1. Key Synthetic Pathways from **Sodium o-Cresolate**

Application 1: Synthesis of Phenoxy Herbicides (MCPA)

Sodium o-cresolate is a critical precursor in the production of phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid).[1] The synthesis proceeds via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, between **sodium o-cresolate** and sodium chloroacetate.[2][3]

Synthesis Workflow and Mechanism

The industrial process often involves the initial synthesis of 2-methylphenoxyacetic acid (MPA) from **sodium o-cresolate**, followed by a selective chlorination step to yield MCPA.[4][5]

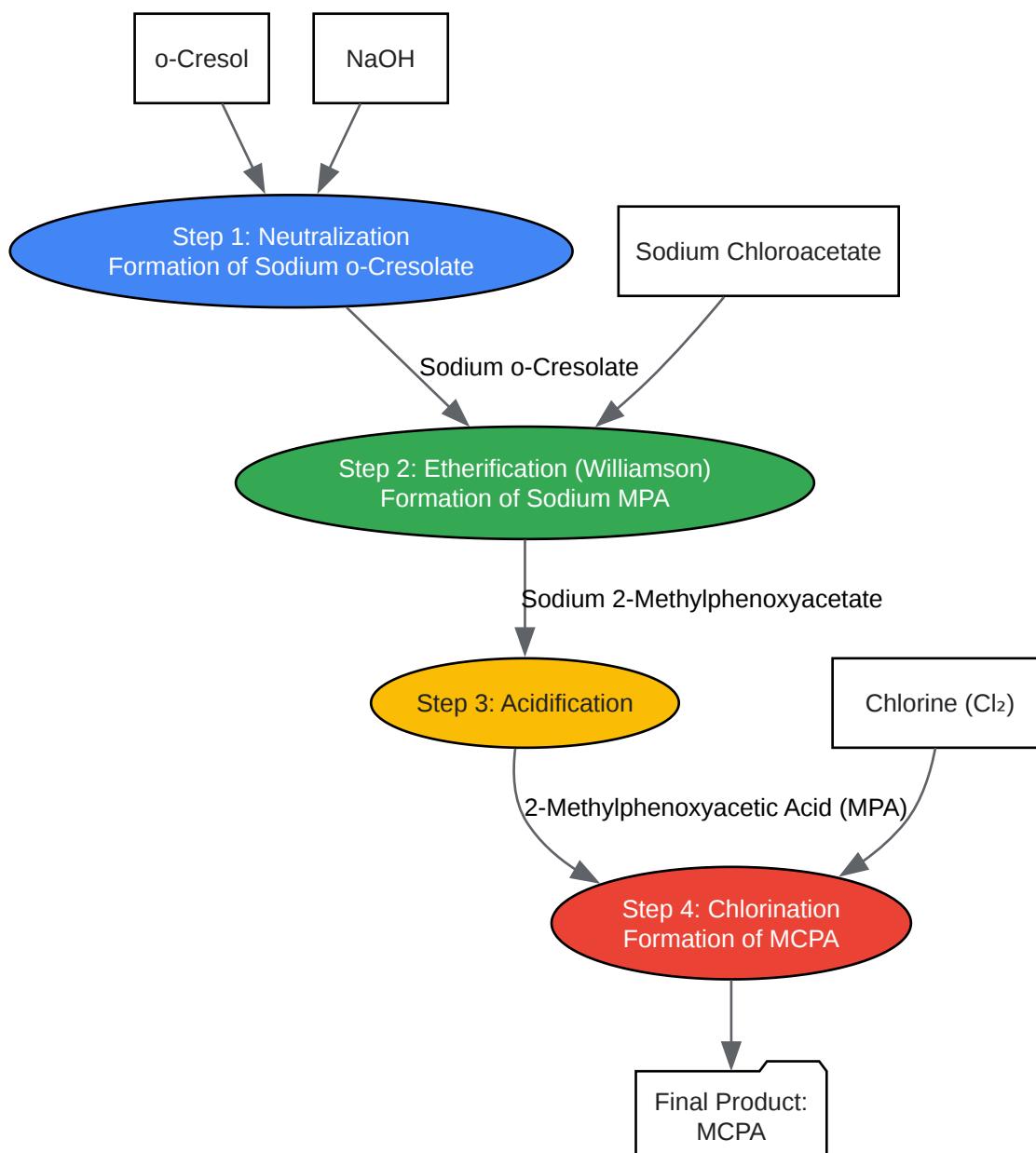


Figure 2. Industrial Synthesis Workflow for MCPA

[Click to download full resolution via product page](#)

Figure 2. Industrial Synthesis Workflow for MCPA

Quantitative Data

The following table summarizes typical reaction conditions and yields reported in industrial processes for the synthesis of MCPA from o-cresol.

Parameter	Value	Reference
Etherification Stage		
Reactant Molar Ratio (Sodium o-cresolate : Sodium Chloroacetate)	1 : 1.08	[4]
Temperature	125 - 140 °C	[4]
Reaction Time	8 - 10 hours	[4]
Conversion	~90%	[4]
Chlorination Stage		
Temperature	20 - 80 °C (Varies with catalyst/solvent)	[4][6]
Reaction Time	3 - 7 hours	[4][6]
Overall Process		
Final Product Yield (from MPA)	92 - 95.5%	[6]
Final Product Purity	> 96%	[6]

Experimental Protocol: Industrial Synthesis of MCPA

This protocol is a composite of typical industrial procedures.[4][6]

Step 1: Formation of **Sodium o-Cresolate** and Etherification

- Charge an etherification reactor with o-cresol and an aqueous solution of sodium hydroxide in a 1:1 molar ratio to carry out the neutralization reaction, forming **sodium o-cresolate**.[4]
- Once the neutralization is complete, begin the dropwise addition of sodium chloroacetate solution (prepared separately from chloroacetic acid and NaOH). The molar ratio of the initial o-cresol to sodium chloroacetate should be approximately 1:1.08.[4][7]
- Heat the reaction mixture, controlling the temperature between 125-140 °C.[4]

- Maintain the reaction under these conditions for 8-10 hours to complete the etherification, yielding sodium 2-methylphenoxyacetate (Sodium MPA).[4]

Step 2: Acidification and Chlorination

- Transfer the sodium MPA solution to a chlorination reactor.
- Add a strong acid, such as hydrochloric acid, to acidify the solution and precipitate 2-methylphenoxyacetic acid (MPA).[4]
- Introduce a solvent (e.g., dichloroethane) and a catalyst (e.g., imidazole ionic liquid) as required by the specific process.[4][6]
- Introduce chlorine gas into the reactor, maintaining the temperature between 30-80 °C depending on the solvent and catalyst used.[4][6]
- Continue the reaction for 3-7 hours until chlorination is complete.[4][6]
- Cool the reaction mixture to 0-5 °C to precipitate the final product, 2-methyl-4-chlorophenoxyacetic acid (MCPA).[6]
- Isolate the product by filtration, wash with water, and dry.

Biological Signaling Pathway of MCPA

MCPA functions as a synthetic auxin, a mimic of the natural plant hormone Indole-3-Acetic Acid (IAA).[1][8] It causes uncontrolled growth in susceptible broadleaf plants by overwhelming the natural hormone regulation system, leading to cell elongation, division, and ultimately, plant death.[1][9] The core of this pathway involves MCPA promoting the degradation of Aux/IAA repressor proteins, which in turn unleashes Auxin Response Factors (ARFs) to activate gene expression.[10][11][12]

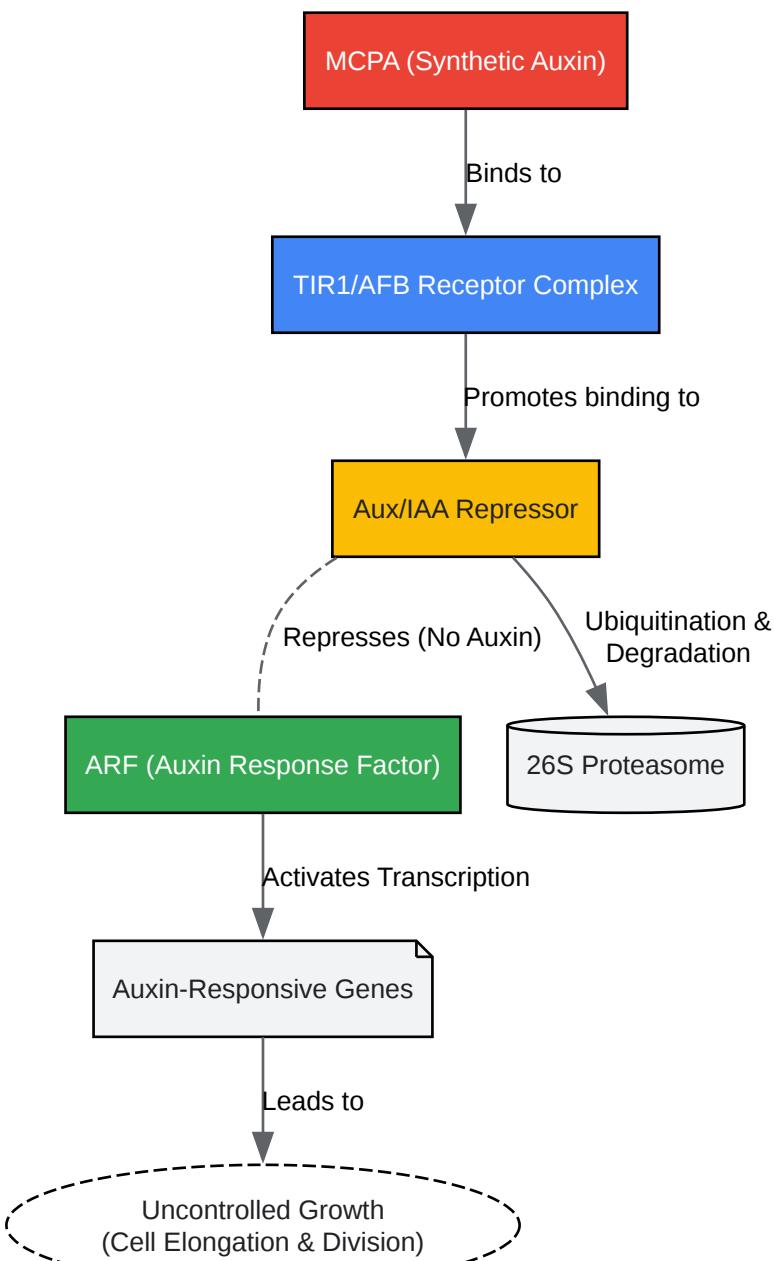


Figure 3. Simplified Auxin Signaling Pathway Activated by MCPA

[Click to download full resolution via product page](#)

Figure 3. Simplified Auxin Signaling Pathway Activated by MCPA

Application 2: Synthesis of Hydroxybenzoic Acids

The Kolbe-Schmitt reaction is another vital industrial process utilizing **sodium o-cresolate**. This carboxylation reaction involves the nucleophilic addition of the phenoxide to carbon dioxide under high temperature and pressure, yielding 2-hydroxy-3-methylbenzoic acid (o-

cresotic acid).[13][14] This product is a valuable building block in pharmaceuticals and fine chemicals.[15][16][17]

Synthesis Workflow and Mechanism

The reaction proceeds by forming the highly nucleophilic phenoxide, which then attacks the electrophilic carbon of CO₂. The reaction is regioselective for the ortho position, a characteristic feature of the Kolbe-Schmitt reaction with sodium phenoxides.[18]

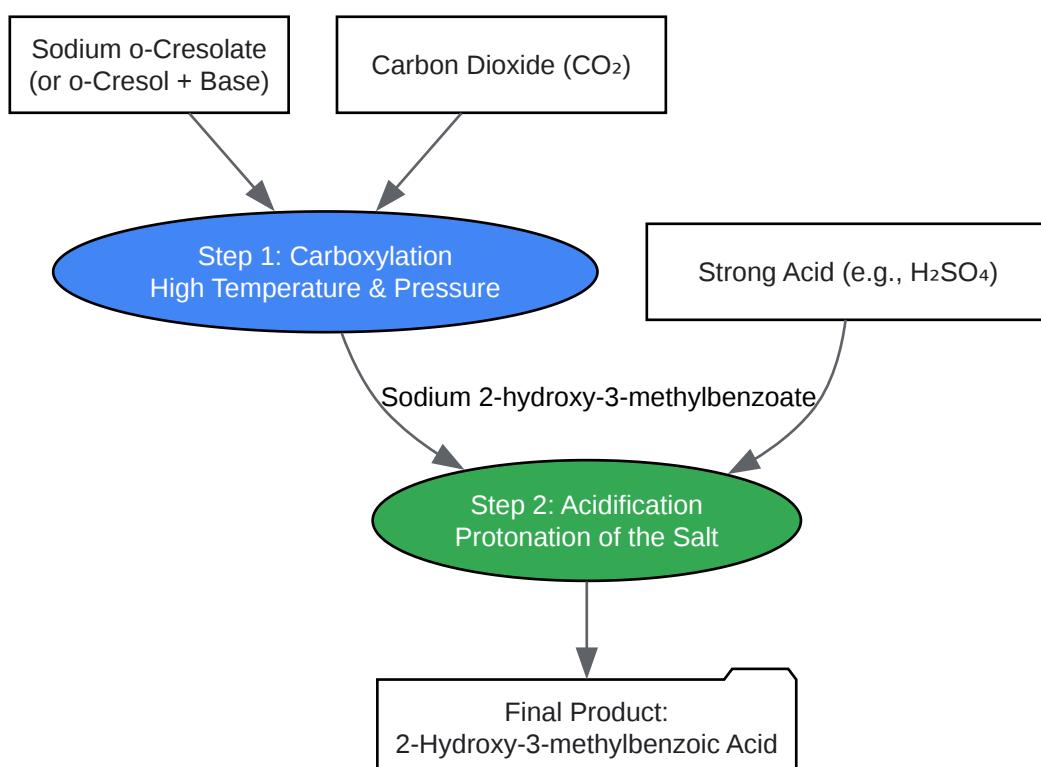


Figure 4. Kolbe-Schmitt Reaction Workflow for o-Cresotic Acid

[Click to download full resolution via product page](#)

Figure 4. Kolbe-Schmitt Reaction Workflow for o-Cresotic Acid

Quantitative Data

The following table summarizes optimal conditions for the synthesis of cresotic acids from cresol.

Parameter	Value	Reference
Reactant Ratio ([o-cresol] : [base])	1.5-2 : 1	[13]
Carbon Dioxide Pressure	10 atm	[13]
Temperature	180 - 185 °C	[13]
Reaction Time	6 - 7 hours	[13]
Yield (based on consumed cresol)	~75%	[19]

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

This protocol is based on established laboratory procedures for the Kolbe-Schmitt reaction.[\[13\]](#)

Materials & Equipment:

- o-Cresol
- Sodium ethyl carbonate (or other suitable base like NaOH/KOH)[\[19\]](#)
- Carbon Dioxide (high pressure cylinder)
- Deionized water
- Hydrochloric acid (or Sulfuric acid)[\[14\]](#)
- High-pressure autoclave with stirrer and temperature/pressure controls

Procedure:

- Charging the Reactor: Charge the high-pressure autoclave with o-cresol and sodium ethyl carbonate in a 1.5:1 molar ratio. Ensure all reactants are thoroughly dried, as water can decrease the yield.[\[13\]](#)[\[18\]](#)

- Purgging: Seal the autoclave and purge the system twice with CO₂ gas to remove all air.
- Pressurization and Heating: Pressurize the autoclave with CO₂ to 10 atm. Begin stirring and heat the internal mixture to a target temperature of 180-185 °C.[13]
- Reaction: Maintain the specified temperature and pressure with continuous stirring for 6-7 hours.[13]
- Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess CO₂ pressure.
- Isolation: Open the reactor and add deionized water to dissolve the product salt (sodium 2-hydroxy-3-methylbenzoate).
- Acidification: Transfer the aqueous solution to a beaker. Slowly add a strong acid (e.g., HCl) while stirring until the solution is acidic (pH ~2). This will precipitate the free 2-hydroxy-3-methylbenzoic acid.
- Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent if necessary.

Conclusion

Sodium o-cresolate is a versatile and economically important synthetic intermediate. Its high nucleophilicity, derived from its phenoxide structure, makes it exceptionally well-suited for cornerstone reactions like the Williamson ether synthesis and the Kolbe-Schmitt reaction. These pathways provide efficient and scalable routes to high-value commercial products, including essential phenoxy herbicides and pharmaceutical precursors. The detailed understanding of its reactivity and the precise control of reaction conditions are paramount for optimizing yield, purity, and process safety in its industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. Sodium o-cresolate (4549-72-8) for sale [vulcanchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 5. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 7. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 8. cdn.nufarm.com [cdn.nufarm.com]
- 9. lmaleidykla.lt [lmaleidykla.lt]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 15. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]
- 16. 83-40-9|2-Hydroxy-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 17. Methyl 2-hydroxy-3-methylbenzoate, 97% | Fisher Scientific [fishersci.ca]
- 18. jk-sci.com [jk-sci.com]
- 19. US3360553A - Process for producing hydroxybenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Role of sodium o-cresolate as a synthetic intermediate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260490#role-of-sodium-o-cresolate-as-a-synthetic-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com